![molecular formula C5Cl3N3S B3224393 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine CAS No. 122970-50-7](/img/structure/B3224393.png)

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine

Overview

Description

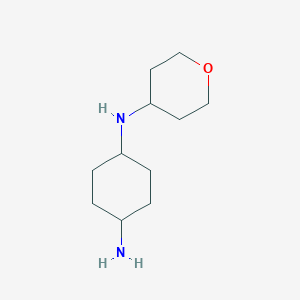

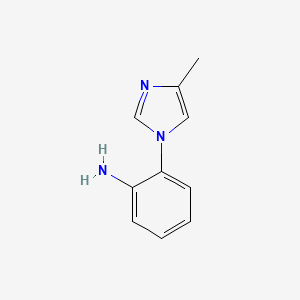

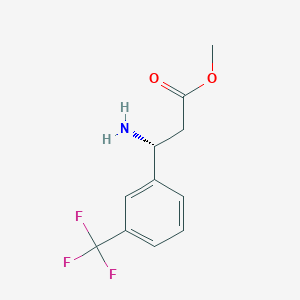

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C5Cl3N3S and a molecular weight of 240.5 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .Molecular Structure Analysis

The molecular structure of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure also includes three chlorine atoms and a sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine include a molecular weight of 240.5 . Other specific properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications

Pharmaceutical Applications

Thiazolo[4,5-d]pyrimidines, including 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine, have been explored extensively in drug discovery due to their structural resemblance to purines like adenine and guanine. This resemblance makes them useful in designing novel therapeutics with a broad range of pharmacological activities. Thiazolo[4,5-d]pyrimidines have been developed as immune-modulators, Corticotropin Releasing Factor (CRF) receptor antagonists, antiviral, anticancer, antibacterial, and antifungal agents, among others (Kuppast & Fahmy, 2016).

Anticancer Activity

Specific derivatives of thiazolo[4,5-d]pyrimidine, like 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine, have shown potential as anticancer drugs. Their synthesis and structure-activity relationships have been studied, indicating significant antiproliferative effects against various cancer cell lines (Becan et al., 2022).

Antimicrobial Properties

Many thiazolo[4,5-d]pyrimidine derivatives have shown promising antimicrobial activity. The synthesis and biological evaluation of these compounds have highlighted their potential in combatting microbial infections, presenting them as a valuable class of compounds in antimicrobial drug research (Sayed et al., 2006).

Agriculture and Horticulture

Thiazolo[4,5-d]pyrimidines have also found applications in agriculture and horticulture as plant growth retardants. They act as inhibitors of certain cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, and affecting cell division, elongation, and senescence in plants (Grossmann, 1990).

Antifungal Activity

The antifungal activity of thiazolo[4,5-d]pyrimidine derivatives has been explored, with several compounds exhibiting potent inhibitory activity against fungal strains such as Aspergillus niger and Candida albicans. This highlights the importance of these compounds in developing new antifungal therapies (Chhabria et al., 2011).

properties

IUPAC Name |

2,5,7-trichloro-[1,3]thiazolo[4,5-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3N3S/c6-2-1-3(10-4(7)9-2)11-5(8)12-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWGATGOXMCBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1Cl)Cl)N=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine](/img/structure/B3224318.png)

![2-[(Bromotriphenylphosphoranyl)methyl]pyridine](/img/structure/B3224333.png)

![Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-](/img/structure/B3224343.png)